

# Spectroscopic Profile of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-amino-4-thiazolyl)phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-amino-4-thiazolyl)phenol**, a molecule of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(2-amino-4-thiazolyl)phenol** (Molecular Formula:  $C_9H_8N_2OS$ , Molecular Weight: 192.24 g/mol )[\[1\]](#).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}C$  NMR Data (Predicted and based on available spectra)

Atom Number	Chemical Shift ( $\delta$ , ppm)	Multiplicity
C2	~168	Singlet
C4	~148	Singlet
C5	~105	Doublet
C1'	~126	Singlet
C2', C6'	~128	Doublet
C3', C5'	~116	Doublet
C4'	~155	Singlet

#### <sup>1</sup>H NMR Data (Predicted based on analogous compounds)

While a specific experimental spectrum for **4-(2-amino-4-thiazolyl)phenol** is not readily available in the searched literature, a predicted spectrum can be inferred from the analysis of similar structures, such as 4-aminophenol and various 2-aminothiazole derivatives.

Proton(s)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H5	~6.5 - 7.0	Singlet	-	1H
H2', H6'	~7.5 - 7.8	Doublet	~8.0 - 9.0	2H
H3', H5'	~6.7 - 7.0	Doublet	~8.0 - 9.0	2H
-NH <sub>2</sub>	~5.0 - 6.0	Broad Singlet	-	2H
-OH	~9.0 - 10.0	Broad Singlet	-	1H

## Infrared (IR) Spectroscopy

The following table outlines the characteristic IR absorption bands for **4-(2-amino-4-thiazolyl)phenol**, obtained via the KBr-Pellet technique<sup>[1]</sup>.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H and N-H stretching vibrations
~3100 - 3000	Medium	Aromatic C-H stretching
~1620	Strong	N-H bending (scissoring) of the primary amine
~1590	Strong	C=N stretching of the thiazole ring
~1510	Strong	Aromatic C=C stretching
~1250	Strong	C-O stretching of the phenol
~830	Strong	para-disubstituted benzene C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion peak consistent with the compound's molecular weight<sup>[1]</sup>. A predicted fragmentation pattern is detailed below.

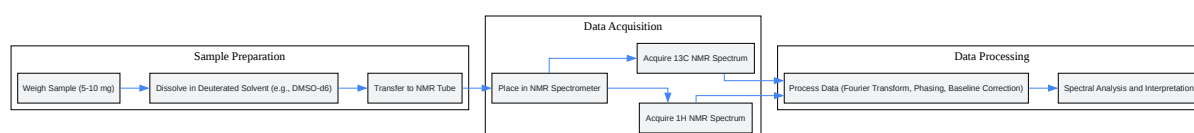
m/z	Proposed Fragment
192	[M] <sup>+</sup> (Molecular Ion)
175	[M - NH <sub>3</sub> ] <sup>+</sup>
164	[M - CO] <sup>+</sup>
136	[M - C <sub>2</sub> H <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>
121	[C <sub>7</sub> H <sub>5</sub> OS] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-(2-amino-4-thiazolyl)phenol** is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO- $d_6$ . The use of DMSO- $d_6$  is recommended to ensure the observation of exchangeable protons from the amino and hydroxyl groups. The solution is then transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

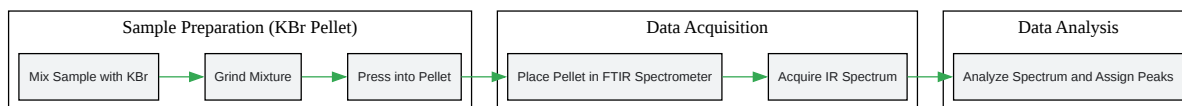


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### NMR Spectroscopy Experimental Workflow

## Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of **4-(2-amino-4-thiazolyl)phenol** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400  $cm^{-1}$ .

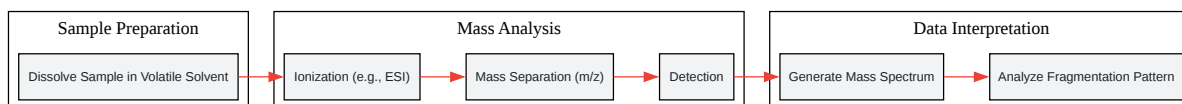


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### FTIR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

For mass analysis, a dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ( $m/z$ ) ratio, and a detector records their abundance.



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### Mass Spectrometry Experimental Workflow

## Conclusion

This guide provides a consolidated resource for the spectroscopic characterization of **4-(2-amino-4-thiazolyl)phenol**. The presented data and protocols are essential for the identification, purity assessment, and structural elucidation of this compound in various research and development settings. While experimental  $^1\text{H}$  NMR and detailed MS fragmentation data were not explicitly found in the literature, the provided predictions based on sound chemical principles offer a valuable starting point for researchers.

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## References

- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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